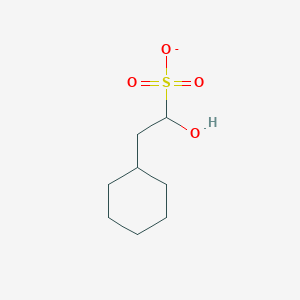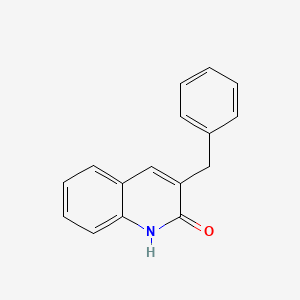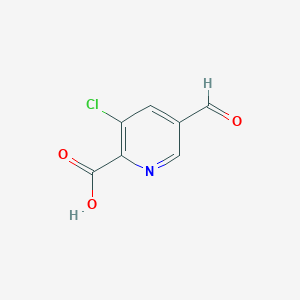
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The piperidine ring provides structural rigidity, which can improve the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of both an ethyl and a fluorine substituent on the piperidine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications.
特性
分子式 |
C12H20FNO3 |
|---|---|
分子量 |
245.29 g/mol |
IUPAC名 |
tert-butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-5-12(13)8-14(7-6-9(12)15)10(16)17-11(2,3)4/h5-8H2,1-4H3 |
InChIキー |
JSCABIYOXANNMO-UHFFFAOYSA-N |
正規SMILES |
CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


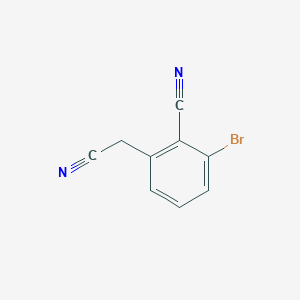
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
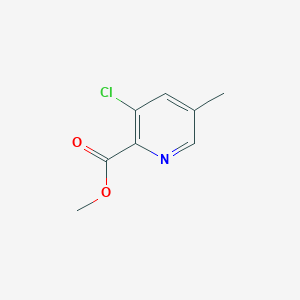
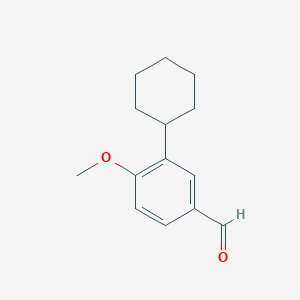
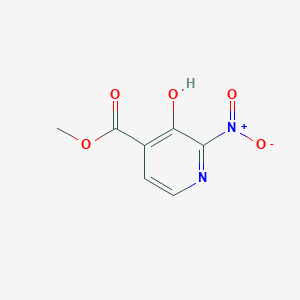
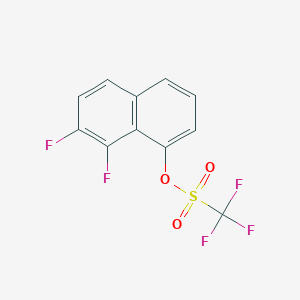
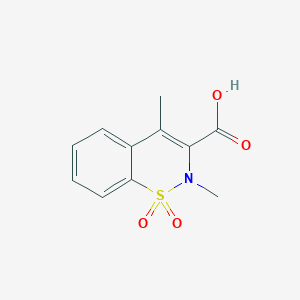
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

